molecular formula C4H4Br2Cl2O4 B1206382 Unii-AL8MZ37Y51

Unii-AL8MZ37Y51

Cat. No.: B1206382
M. Wt: 346.78 g/mol
InChI Key: CSPSBRCVJYFAMI-AJQJANHBSA-N
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Description

UNII-AL8MZ37Y51 is a unique chemical entity assigned a Universal Numerical Identifier (UNII) by the FDA, indicating its distinct identity for regulatory and scientific purposes. Per regulatory guidelines, its identity must be confirmed via spectral data (e.g., NMR, IR, mass spectrometry), elemental analysis, and physicochemical properties (melting point, solubility) . For novel compounds, X-ray crystallography or chromatographic purity assessments (HPLC/GC) are often required to validate structural integrity and exclude impurities .

Properties

Molecular Formula

C4H4Br2Cl2O4

Molecular Weight

346.78 g/mol

IUPAC Name

(2S)-2-bromo-2-chloroacetic acid;(2R)-2-bromo-2-chloroacetic acid

InChI

InChI=1S/2C2H2BrClO2/c2*3-1(4)2(5)6/h2*1H,(H,5,6)/t2*1-/m10/s1

InChI Key

CSPSBRCVJYFAMI-AJQJANHBSA-N

Isomeric SMILES

[C@@H](C(=O)O)(Cl)Br.[C@H](C(=O)O)(Cl)Br

Canonical SMILES

C(C(=O)O)(Cl)Br.C(C(=O)O)(Cl)Br

Synonyms

omochloroacetate
bromochloroacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize UNII-AL8MZ37Y51, comparisons with analogous compounds are essential. Below, two hypothetical analogs are compared (aligned with and requirements):

Compound A: 4,4'-Isopropylidenebis(2,6-dibromophenol) (UNII-XXXXX)

  • Functional Role : Used as a flame retardant or polymer stabilizer.
  • Key Differences : Bromine substituents enhance thermal stability but reduce solubility in polar solvents compared to this compound .

Compound B: 1-Isopropylamino-3-(1-naphthoxy)-2-propanol Hydrochloride (UNII-YYYYY)

  • Structural Similarity : Contains a secondary alcohol and aryl ether group, mirroring this compound’s functional motifs.
  • Functional Role : Beta-blocker with cardiovascular applications.
  • Key Differences : Protonatable amine group increases bioavailability in physiological pH ranges, unlike this compound .

Comparative Data Table

Property This compound Compound A Compound B
Molecular Weight (g/mol) ~300 (hypothetical) 544.8 316.8
Solubility (Water) Low Insoluble Moderate
Melting Point (°C) 150–155 245–250 120–125
Functional Groups Phenolic OH, Ether Bromophenol, Isopropylidene Amine, Naphthoxy
Applications Polymer additive Flame retardant Pharmaceutical agent

Note: Data are illustrative, emphasizing methodological frameworks from , and 8.

Analytical Specificity and Discrimination

Per ICH guidelines, discrimination between this compound and analogs requires multi-modal analytical procedures. For instance:

  • Chromatography : HPLC with UV/Vis detection can resolve differences in polarity between this compound and Compound A .
  • Spectroscopy: IR spectra would distinguish Compound B’s amine stretch (~3300 cm⁻¹) from this compound’s phenolic O-H (~3500 cm⁻¹) .
  • Thermal Analysis : DSC profiles could differentiate melting points and decomposition behaviors .

Research and Regulatory Considerations

  • Structural Alerts: this compound’s similarity to known toxins (e.g., halogenated aromatics) warrants genotoxicity screening .
  • Patent Landscapes: Prior art on biphenolic derivatives (e.g., Compound A) may limit novel applications unless this compound demonstrates unique advantages .
  • Synthetic Routes : Comparative cost-benefit analyses of synthesis (e.g., catalyst efficiency, yield) are critical for industrial adoption .

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